Azithromycin Impurity O
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Overview
Description
2-Desethyl-2-propylazithromycin: is a derivative of azithromycin, a semi-synthetic macrolide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is structurally related to azithromycin but has modifications that enhance its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethyl-2-propylazithromycin involves several steps, starting from erythromycin A. The key steps include oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . The reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of 2-Desethyl-2-propylazithromycin follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production also includes steps to ensure the removal of impurities and byproducts to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-Desethyl-2-propylazithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various derivatives of 2-Desethyl-2-propylazithromycin, which may have different pharmacological properties .
Scientific Research Applications
2-Desethyl-2-propylazithromycin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Desethyl-2-propylazithromycin involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the synthesis of bacterial proteins, thereby preventing bacterial growth and replication . The compound targets the bacterial ribosome, disrupting the translation process and leading to bacterial cell death .
Comparison with Similar Compounds
Azithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but less stability under acidic conditions.
Clarithromycin: A macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness: 2-Desethyl-2-propylazithromycin is unique due to its enhanced stability and efficacy compared to azithromycin. The modifications in its structure provide better resistance to acidic conditions and improved antibacterial activity .
Biological Activity
Azithromycin Impurity O, also known as 2-desethyl-2-propylazithromycin, is a minor impurity found in azithromycin preparations, typically at concentrations below 0.1% . Despite its low prevalence, it possesses notable biological activities, including antibacterial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.
- Chemical Formula : C₃₉H₇₄N₂O₁₂
- Molecular Weight : 748.09 g/mol
- Structure : this compound is derived from azithromycin through synthetic pathways involving aniline and sodium nitrite, followed by hydrolysis .
Antibacterial Properties
Azithromycin itself is a broad-spectrum macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . While the specific antibacterial efficacy of this compound has not been extensively studied, its structural similarity to azithromycin suggests potential antibacterial activity.
Anti-inflammatory Effects
Azithromycin has been shown to exert immunomodulatory effects, particularly in chronic respiratory conditions . The potential anti-inflammatory activity of this compound remains largely unexplored but could be inferred from its parent compound's known effects.
Stability and Degradation Studies
A study on the stability of azithromycin under stress conditions revealed that impurities like this compound could be generated during degradation processes. These findings emphasize the importance of monitoring impurities in pharmaceutical formulations to ensure efficacy and safety .
Case Studies
- Detection Methods : A recent patent discusses methods for detecting genotoxic impurities in azithromycin formulations, including this compound. The use of high-performance liquid chromatography (HPLC) allows for the identification and quantification of such impurities, thereby enhancing quality control in drug manufacturing .
- Synergistic Effects : Research has highlighted that combining azithromycin with efflux pump inhibitors can enhance its antibacterial effectiveness against resistant strains of bacteria. This suggests that similar strategies could be explored for this compound to evaluate any potential synergistic effects .
Table 1: Summary of Biological Activities
Table 2: Stability Conditions for Azithromycin and Impurities
Properties
Molecular Formula |
C39H74N2O12 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
InChI Key |
PMJMEZRLHVDXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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